![molecular formula C25H27N3O4S B4022265 N-isopropyl-2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoyl)amino]benzamide](/img/structure/B4022265.png)
N-isopropyl-2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoyl)amino]benzamide
Description
"N-isopropyl-2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoyl)amino]benzamide" is a compound of interest in medicinal chemistry due to its structural complexity and potential biochemical applications. Its synthesis, structure, and properties have been explored to understand its interactions and potential uses in various fields excluding its pharmacological implications.
Synthesis Analysis
The synthesis of similar benzamide derivatives involves multiple steps, including the preparation of N-benzoyl amino acids and their isosteric phenylsulfonyl (PS) amino acid counterparts. These processes often involve intricate reactions to introduce specific functional groups and achieve the desired structural complexity (Deruiter, Davis, Wandrekar, & Mayfield, 1991).
Molecular Structure Analysis
The molecular structure of benzamide derivatives showcases a range of conformations influenced by substituents and their positions. X-ray crystallography and NMR analysis are pivotal in determining these structures, revealing how specific substitutions can affect the molecule's conformation and, consequently, its reactivity and interactions (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Chemical Reactions and Properties
Benzamide compounds engage in various chemical reactions, including the Lossen rearrangement and Beckmann rearrangement, showcasing their versatility. These reactions often lead to the formation of new compounds with unique structures and potential biological activities (Fahmy, Aly, Nada, & Aly, 1977).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility and melting points, are critical for their application in synthesis and potential industrial processes. These properties are determined through rigorous testing and analysis, providing insights into the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties of "N-isopropyl-2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoyl)amino]benzamide" and related compounds, including reactivity, stability, and interaction with other molecules, are essential for understanding their potential uses. Studies on the kinetics of hydrolysis and the effects of various substituents offer valuable information on how these compounds can be modified and utilized in different chemical contexts (Larsen, Bundgaard, & Lee, 1988).
properties
IUPAC Name |
2-[[4-[(N-methylsulfonylanilino)methyl]benzoyl]amino]-N-propan-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c1-18(2)26-25(30)22-11-7-8-12-23(22)27-24(29)20-15-13-19(14-16-20)17-28(33(3,31)32)21-9-5-4-6-10-21/h4-16,18H,17H2,1-3H3,(H,26,30)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAMOYHTVYRDNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-{[(methylsulfonyl)(phenyl)amino]methyl}phenyl)carbonyl]amino}-N-(propan-2-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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